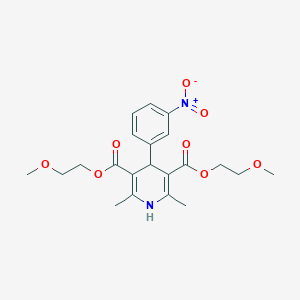
2,6-Dimetil-4-(3-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de bis(2-metoxietil)
Descripción general
Descripción
Synthesis Analysis
The synthesis of bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves a multi-step process starting from diketene, leading to esterification, condensation, ammonization, and finally Hantzsch cyclization. The overall yield of this synthesis was reported to be 71%, and the structure of the target molecule was confirmed using 1H NMR and MS techniques .
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not detailed in the provided papers, related compounds have been studied. For instance, the crystal structure of a compound with a tetra-substituted pyrrolidine ring was analyzed, revealing the orientation of substituents around the ring . Similarly, the molecular dimensions of a pyrimidine ring-containing compound were reported to be normal, indicating delocalized bonding within the ring .
Chemical Reactions Analysis
The compound bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which is structurally similar to the compound of interest, was shown to react with sodium hydroxide to yield 1-hydroxyindole-2-carboxylic acid and 9-hydroxy-beta-carboline-4-carboxylic acid. The structures of these products were elucidated using spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds such as novel polyimides derived from aromatic diamine monomers containing pyridine units have shown exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen. The glass-transition temperatures of these polyimides ranged from 208 to 324°C . Additionally, the nonlinear optical properties of a pyrazole derivative were attributed to a small energy gap between the frontier molecular orbitals .
Relevant Case Studies
The provided papers do not include case studies directly related to bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. However, the synthesis and properties of related compounds, such as polyimides and heterocyclic compounds , have been studied, which could provide insight into the behavior and potential applications of the compound .
Aplicaciones Científicas De Investigación
Investigación Anticáncer
Estudios recientes han destacado el potencial de las 1,4-dihidropiridinas en la investigación del cáncer debido a su capacidad para inhibir el crecimiento de las células cancerosas .
Aplicaciones Antimicrobianas
También se ha demostrado que estos compuestos poseen propiedades antimicrobianas, lo que los convierte en candidatos para el desarrollo de nuevos antibióticos .
Propiedades Antiinflamatorias
Los efectos antiinflamatorios de las 1,4-dihidropiridinas sugieren que podrían utilizarse en el tratamiento de diversas enfermedades inflamatorias .
Tratamiento de la Enfermedad de Alzheimer
Existe un potencial para estos compuestos en el tratamiento de la enfermedad de Alzheimer, proporcionando una nueva vía para el descubrimiento de fármacos .
Terapéutica Cardiovascular
Las 1,4-dihidropiridinas son bien conocidas por su uso como bloqueadores de los canales de calcio, que son importantes en el tratamiento de la hipertensión y otras enfermedades cardiovasculares .
Efectos Neuroprotectores
Estos derivados han mostrado efectos neuroprotectores, lo que podría ser beneficioso para el tratamiento de los trastornos neurodegenerativos .
Actividad Antituberculosa
Hay evidencia que sugiere que estos compuestos podrían ser efectivos para combatir la tuberculosis, sumando a sus aplicaciones antituberculosas .
Uso Antioxidante
Sus propiedades antioxidantes los hacen útiles en la investigación centrada en el estrés oxidativo y las condiciones relacionadas .
Mecanismo De Acción
Target of Action
The primary targets of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
The interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of the compound .
Its mechanism of action, pharmacokinetics, and the influence of environmental factors on its activity are areas that require further investigation .
Análisis Bioquímico
Biochemical Properties
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors, thus influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic activity .
Transport and Distribution
The transport and distribution of Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are critical for the compound’s efficacy and can influence its therapeutic potential .
Subcellular Localization
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-13-17(20(24)30-10-8-28-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)31-11-9-29-4/h5-7,12,19,22H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUDHLFHAFDRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



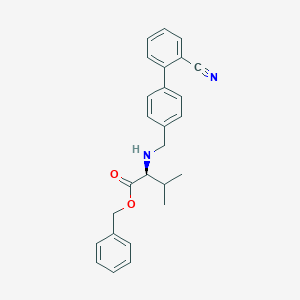
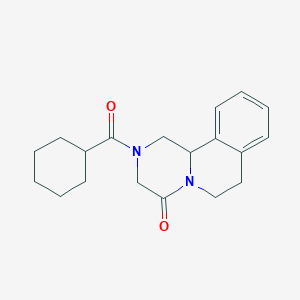
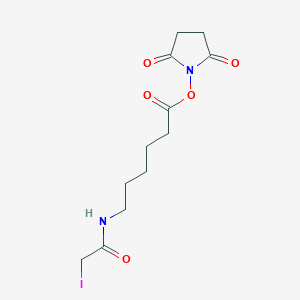

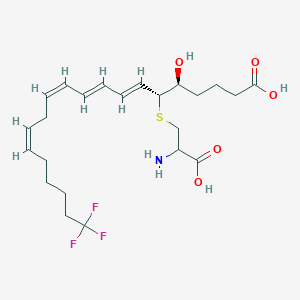
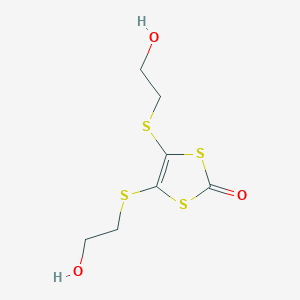


![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

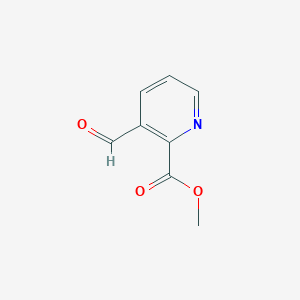

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)
